1,3-Dihydrobenzo[C]thiophene 2,2-dioxide
Overview
Description
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dihydrobenzo[C]thiophene 2,2-dioxide can be synthesized through several methods. One common approach involves the oxidation of 1,3-dihydrobenzo[C]thiophene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired dioxide compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dihydrobenzo[C]thiophene 2,2-dioxide undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can undergo nitration, sulfonation, and iodination.
Photolysis and Thermolysis: Under photolytic and thermolytic conditions, this compound can form benzocyclobutenes and alkenes.
Common Reagents and Conditions:
Nitration: Nitric acid is commonly used as the nitrating agent.
Sulfonation: Sulfuric acid or chlorosulfonic acid is used for sulfonation reactions.
Iodination: Iodine or iodine monochloride is used for iodination reactions.
Major Products:
Nitration: Produces nitro derivatives.
Sulfonation: Produces sulfonic acid derivatives.
Iodination: Produces iodinated derivatives.
Scientific Research Applications
1,3-Dihydrobenzo[C]thiophene 2,2-dioxide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including as inhibitors of enzymes and receptors.
Material Science: It is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-dihydrobenzo[C]thiophene 2,2-dioxide involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds.
Comparison with Similar Compounds
1,3-Dihydrobenzo[C]thiophene: The parent compound without the dioxide functionality.
5,6-Diamino-1,3-dihydrobenzo[C]thiophene 2,2-dioxide: A derivative with amino groups at positions 5 and 6.
Uniqueness: 1,3-Dihydrobenzo[C]thiophene 2,2-dioxide is unique due to its dual presence of sulfur and oxygen atoms, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various electrophilic substitutions and its stability under photolytic and thermolytic conditions further distinguish it from similar compounds .
Properties
IUPAC Name |
1,3-dihydro-2-benzothiophene 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXWSNGDUIKIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310600 | |
Record name | 1,3-Dihydro-2H-2-benzothiophene-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2471-91-2 | |
Record name | NSC229311 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dihydro-2H-2-benzothiophene-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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